(1R,3S)-3-Amino-1-(3,4-dimethoxyphenyl)-1,4-butanediol
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Overview
Description
(1R,3S)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a unique structure with an amino group, a dimethoxyphenyl group, and two hydroxyl groups, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol typically involves multi-step organic reactions. One possible route could involve the following steps:
Starting Material: Begin with a suitable precursor such as 3,4-dimethoxybenzaldehyde.
Aldol Condensation: Perform an aldol condensation with an appropriate ketone to form an intermediate.
Reduction: Reduce the intermediate to form the corresponding alcohol.
Amination: Introduce the amino group through reductive amination or other suitable methods.
Chiral Resolution: Separate the desired enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The aromatic ring can undergo coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides.
Coupling Reactions: Catalysts like Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biology, this compound could be investigated for its potential biological activity. It might serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, (1R,3S)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol could be explored for its therapeutic potential. It might exhibit pharmacological properties such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (1R,3S)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol would depend on its specific applications. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol: can be compared with other chiral amino alcohols or phenylbutane derivatives.
(1R,2S)-2-Amino-1-(3,4-dimethoxyphenyl)propane-1,3-diol: A similar compound with a shorter carbon chain.
(1R,3S)-3-Amino-1-(3,4-dimethoxyphenyl)pentane-1,5-diol: A similar compound with a longer carbon chain.
Uniqueness
The uniqueness of (1R,3S)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, dimethoxyphenyl group, and two hydroxyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,3S)-3-amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol |
InChI |
InChI=1S/C12H19NO4/c1-16-11-4-3-8(5-12(11)17-2)10(15)6-9(13)7-14/h3-5,9-10,14-15H,6-7,13H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
KEUQYTQCKJAYBE-VHSXEESVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](C[C@@H](CO)N)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(CO)N)O)OC |
Origin of Product |
United States |
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